molecular formula C7H12N2O B1445050 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile CAS No. 17604-26-1

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile

Cat. No. B1445050
CAS RN: 17604-26-1
M. Wt: 140.18 g/mol
InChI Key: ZQGQJJHBWRMSAU-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile, also known as 2-HPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and biotechnology.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of tumor cells, and reduce the production of inflammatory cytokines. In vivo studies have shown that 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile can reduce the severity of inflammation in animal models of rheumatoid arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile is its versatility as a building block for the synthesis of various functional materials. It also exhibits potent anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs. However, one limitation of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile is its low solubility in water, which can limit its applicability in certain biological and pharmaceutical applications.

Future Directions

There are numerous future directions for the research and development of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile. One potential direction is the synthesis of new derivatives of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile with improved solubility and bioavailability. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor activities of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile. Additionally, 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile could be used as a building block for the synthesis of new functional materials with unique properties and applications. Overall, the potential applications of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile are vast and diverse, making it an exciting area of research for scientists in various fields.

Scientific Research Applications

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In materials science, 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In biotechnology, 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile has been used as a precursor for the synthesis of chiral amino acids and peptides.

properties

IUPAC Name

2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-2-4-9-3-1-7(5-9)6-10/h7,10H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGQJJHBWRMSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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